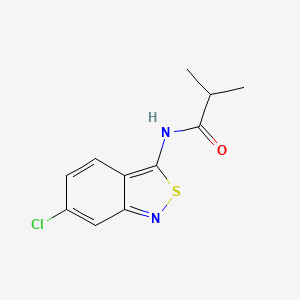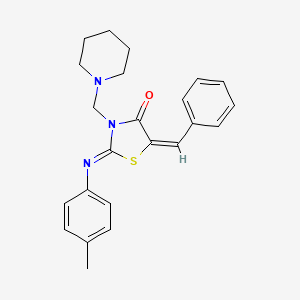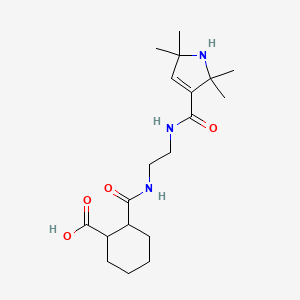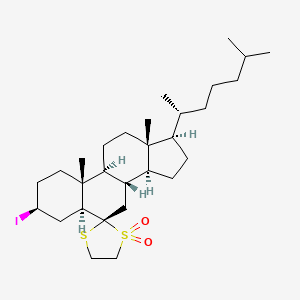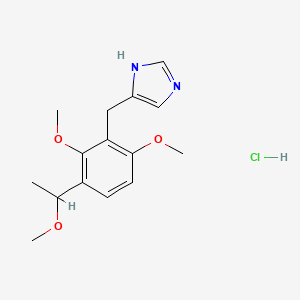
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride is a synthetic organic compound with potential applications in various scientific fields. This compound features a complex structure that includes an imidazole ring and a substituted phenyl group, making it an interesting subject for chemical research and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the substituted phenyl group:
Attachment of the phenyl group to the imidazole ring: This step often requires the use of coupling reagents and catalysts to facilitate the formation of the carbon-nitrogen bond.
Formation of the monohydrochloride salt: This is achieved by treating the final product with hydrochloric acid to obtain the monohydrochloride form.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled reaction temperatures, and efficient purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride can undergo various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The imidazole ring can be reduced under specific conditions to form dihydroimidazole derivatives.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield aldehydes or acids, while substitution can introduce various functional groups onto the phenyl ring.
科学研究应用
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.
作用机制
The mechanism of action of 4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride involves its interaction with specific molecular targets. The imidazole ring can interact with enzymes or receptors, modulating their activity. The substituted phenyl group can enhance the compound’s binding affinity and specificity, leading to its observed effects.
相似化合物的比较
Similar Compounds
2,6-Dimethoxyphenol: A phenolic compound with similar methoxy substitutions.
4-Allyl-2,6-dimethoxyphenol: Another phenolic compound with an allyl group instead of a methoxyethyl group.
2,6-Dimethoxy-4-(2-propenyl)phenol: A compound with similar structural features but different substituents.
Uniqueness
4-((2,6-Dimethoxy-3-(1-methoxyethyl)phenyl)methyl)-1H-imidazole monohydrochloride is unique due to the presence of both an imidazole ring and a highly substituted phenyl group. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
属性
CAS 编号 |
116795-84-7 |
|---|---|
分子式 |
C15H21ClN2O3 |
分子量 |
312.79 g/mol |
IUPAC 名称 |
5-[[2,6-dimethoxy-3-(1-methoxyethyl)phenyl]methyl]-1H-imidazole;hydrochloride |
InChI |
InChI=1S/C15H20N2O3.ClH/c1-10(18-2)12-5-6-14(19-3)13(15(12)20-4)7-11-8-16-9-17-11;/h5-6,8-10H,7H2,1-4H3,(H,16,17);1H |
InChI 键 |
RKJIANZDZFOGHG-UHFFFAOYSA-N |
规范 SMILES |
CC(C1=C(C(=C(C=C1)OC)CC2=CN=CN2)OC)OC.Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-Tert-butyl-4-{[6-hydroxy-4-oxo-2-(2-phenylethyl)-2-(propan-2-yl)-3,4-dihydro-2h-pyran-5-yl]sulfanyl}-2-methylphenyl pyridine-3-sulfonate](/img/structure/B12739657.png)

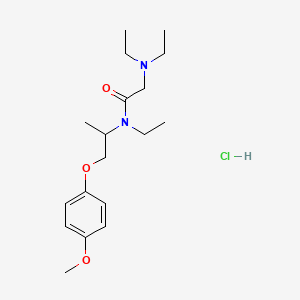
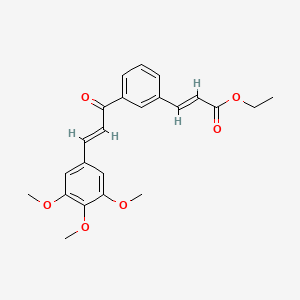
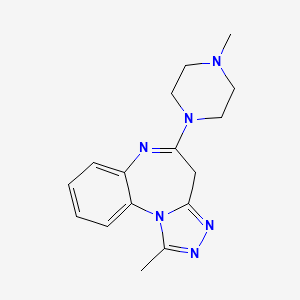
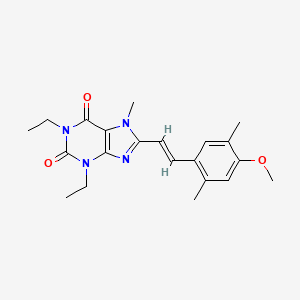
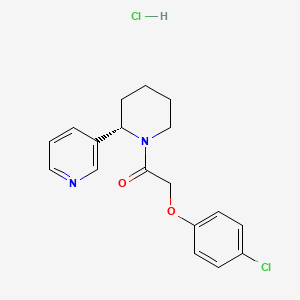
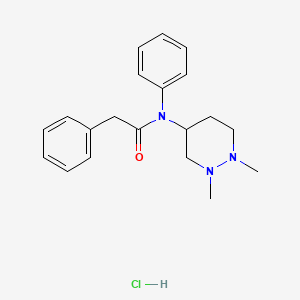

![2-[(7S)-7-[5-(4-ethylphenyl)thiophen-2-yl]-1,1-dioxo-4-(pyridine-2-carbonyl)-1,4-thiazepan-7-yl]-N-hydroxyacetamide](/img/structure/B12739721.png)
